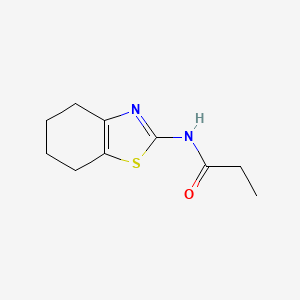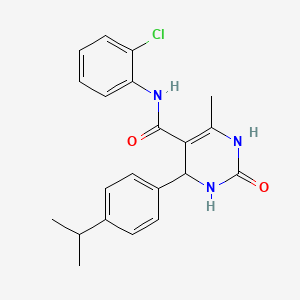![molecular formula C19H14ClIN2O B5056574 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5056574.png)
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has been developed as a potential anticancer drug. It works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome system (UPS) pathway. The UPS pathway is responsible for the degradation of many cellular proteins, including those that are involved in cell cycle regulation and apoptosis. By inhibiting NAE, MLN4924 can induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide works by inhibiting the activity of NAE, which is responsible for activating the protein NEDD8. NEDD8 is then conjugated to cullin-RING ligases (CRLs), which are part of the UPS pathway. This conjugation process is required for the activation of CRLs, which are responsible for the degradation of many cellular proteins. By inhibiting NAE, 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide prevents the activation of CRLs, leading to the accumulation of many cellular proteins and the induction of cell cycle arrest and apoptosis.
Biochemical and physiological effects:
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G1 and G2 phases, and also induces apoptosis by activating the intrinsic apoptotic pathway. 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. Additionally, 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to enhance the activity of other anticancer drugs, such as cisplatin and gemcitabine.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide is that it has shown efficacy in inhibiting the growth of various types of cancer cells, making it a promising candidate for the treatment of many different types of cancer. However, one limitation of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide is that it can also inhibit the activity of other enzymes in addition to NAE, which may lead to off-target effects. Additionally, 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has shown some toxicity in preclinical studies, which may limit its use in clinical settings.
Future Directions
There are several future directions for the development of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide as an anticancer drug. One potential direction is to develop combination therapies that include 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide with other anticancer drugs, such as cisplatin and gemcitabine. Another direction is to develop new formulations of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide that may improve its efficacy and reduce its toxicity. Additionally, further studies are needed to determine the optimal dosing and treatment schedules for 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide in clinical settings.
Synthesis Methods
The synthesis of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves several steps, including the reaction of 4-(4-pyridinylmethyl)benzaldehyde with 2-chloro-5-iodobenzoic acid to form the corresponding amide intermediate. This intermediate is then treated with thionyl chloride and then with N-(tert-butoxycarbonyl)glycine to form the final product.
Scientific Research Applications
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells, including leukemia, lymphoma, breast, prostate, and lung cancer cells. It has also been shown to enhance the activity of other anticancer drugs, such as cisplatin and gemcitabine. Clinical trials of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide are currently ongoing, and the drug has shown some efficacy in treating relapsed or refractory acute myeloid leukemia (AML) and multiple myeloma.
properties
IUPAC Name |
2-chloro-5-iodo-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClIN2O/c20-18-6-3-15(21)12-17(18)19(24)23-16-4-1-13(2-5-16)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJSOALEQIFNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5056497.png)

![2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5056506.png)
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5056520.png)
![4-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5056527.png)

![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5056544.png)
![N-[4-(aminosulfonyl)benzyl]-4-ethoxybenzenesulfonamide](/img/structure/B5056561.png)
![9-(4-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5056567.png)
![(2,5-dimethoxybenzyl)[2-(4-nitrophenyl)ethyl]amine](/img/structure/B5056572.png)
![6-methyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5056578.png)
![2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5056584.png)
![3-ethoxy-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5056588.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5056594.png)